molecular formula C12H15N3O3 B1361756 1-(4-Nitrophenyl)piperidine-4-carboxamide CAS No. 223786-49-0

1-(4-Nitrophenyl)piperidine-4-carboxamide

Cat. No.: B1361756
CAS No.: 223786-49-0
M. Wt: 249.27 g/mol
InChI Key: GRDRLSLGWHAFGP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15N3O3 It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboxamide group

Biochemical Analysis

Biochemical Properties

1-(4-Nitrophenyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. The compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . This interaction results in the disruption of DNA replication and transcription processes, making it a potential candidate for antimicrobial therapy.

Cellular Effects

This compound has been shown to have various effects on different cell types and cellular processes. In Mycobacterium abscessus, the compound exhibits bactericidal and antibiofilm activities . It induces DNA damage by inhibiting DNA gyrase, leading to cell death. Additionally, the compound has been evaluated for its antiviral activity against human coronaviruses, including SARS-CoV-2 . In infected cell lines, it demonstrated significant antiviral activity with low cellular toxicity, indicating its potential as a broad-spectrum antiviral agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNA gyrase. This inhibition leads to DNA damage and the activation of DNA damage response pathways, such as the recA promoter activity . The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics that target DNA gyrase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models . Over time, the compound maintains its inhibitory activity against DNA gyrase, but its long-term effects on cellular function are still under investigation. Studies have shown that the compound remains effective in inhibiting DNA gyrase and inducing DNA damage over extended periods, making it a promising candidate for long-term antimicrobial therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant antimicrobial activity with minimal toxic effects At higher dosages, toxic or adverse effects may be observed, including potential damage to host cells

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolic transformations, such as N-de-ethylation and hydroxylation, which may affect its activity and efficacy. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments are essential for its activity and function. Understanding these transport mechanisms is vital for developing effective delivery strategies for therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its interaction with target enzymes and the induction of cellular responses.

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with piperidine-4-carboxylic acid under appropriate conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)piperidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

1-(4-Nitrophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and binding affinity for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDRLSLGWHAFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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